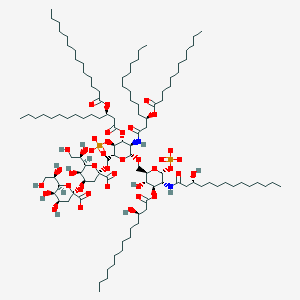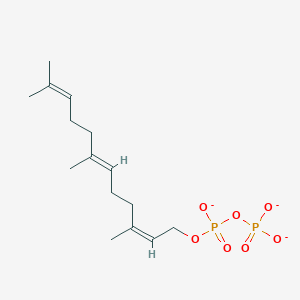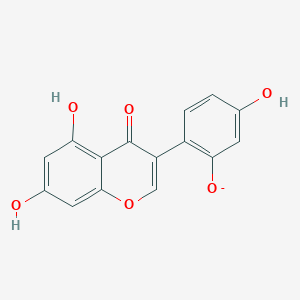![molecular formula C18H17N3O3 B1264070 1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone](/img/structure/B1264070.png)
1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone is a member of quinolines.
Applications De Recherche Scientifique
Spectroscopic Properties
The spectroscopic properties of related compounds, specifically those involving quinolinyloxymethyl and pyrrolidinyl groups, have been extensively studied. These studies focus on understanding the electronic absorption, excitation, and fluorescence properties of these compounds in various solvents. This research provides insight into the potential applications of these compounds in fields like fluorescence spectroscopy and quantum chemistry calculations (Al-Ansari, 2016).
Antibacterial Activity
Compounds with a structure similar to 1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone have shown promising antibacterial activity. For instance, certain quinolone derivatives demonstrated potent antibacterial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994), (Asahina et al., 2008).
Neuroprotective Potential
Studies have explored the neuroprotective potential of compounds structurally similar to this compound. These studies highlight the effectiveness of specific mGlu1 and mGlu5 receptor antagonists in providing neuroprotection in vitro and in vivo models of diseases (Szydlowska et al., 2007).
Antimicrobial and Antioxidant Activities
Compounds with pyrazole moieties, related to the chemical structure , have been synthesized and tested for antimicrobial and antioxidant activities. These studies provide an understanding of the potential applications of such compounds in treating bacterial infections and as antioxidants (Lynda, 2021).
Anxiolytic Effects
Research into compounds with similar structures has also delved into their anxiolytic effects. These studies are important for understanding the potential of such compounds in treating anxiety disorders (Pietraszek et al., 2005).
Synthesis and Chemical Properties
There is significant research on the synthesis and chemical properties of compounds structurally related to this compound. This research includes the synthesis of various derivatives and their subsequent analysis, providing valuable information for potential applications in chemical synthesis and drug development (Michael et al., 1990), (Belyaeva et al., 2018).
Propriétés
Formule moléculaire |
C18H17N3O3 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
pyrrolidin-1-yl-[5-(quinolin-6-yloxymethyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C18H17N3O3/c22-18(21-8-1-2-9-21)17-11-15(24-20-17)12-23-14-5-6-16-13(10-14)4-3-7-19-16/h3-7,10-11H,1-2,8-9,12H2 |
Clé InChI |
KAEPEHRFCSWKBY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)COC3=CC4=C(C=C3)N=CC=C4 |
SMILES canonique |
C1CCN(C1)C(=O)C2=NOC(=C2)COC3=CC4=C(C=C3)N=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



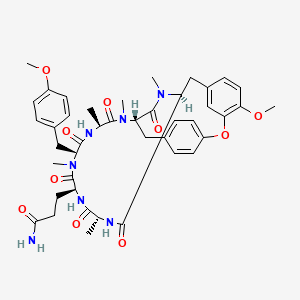
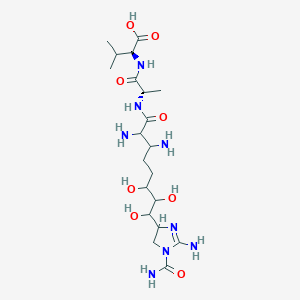
![N-(2-Methoxyethyl)-4-[(6-Pyridin-4-Ylquinazolin-2-Yl)amino]benzamide](/img/structure/B1263992.png)
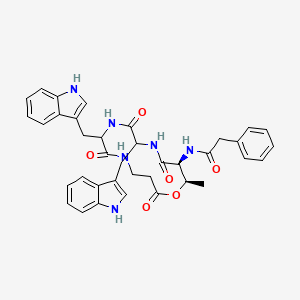
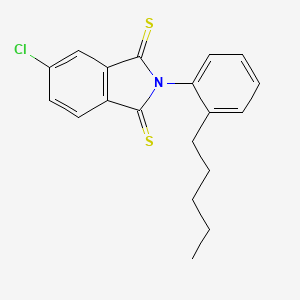
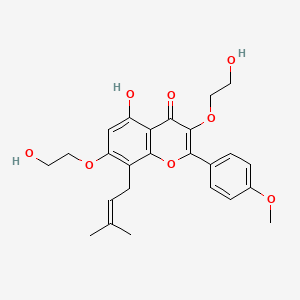
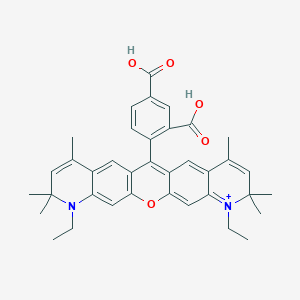
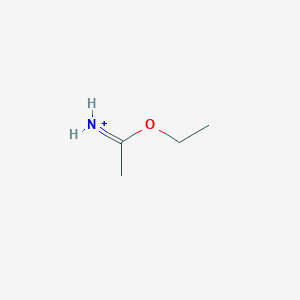
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)
